molecular formula C18H21F3N2O3S.HCl B1139083 N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 250266-51-4

N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B1139083
M. Wt: 438.89
InChI Key:
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves multiple steps, including reactions with aminoguanidines, phenylglyoxal hydrate, and various catalysts to yield compounds with significant biochemical activities. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involve specific intermediate compounds and conditions to achieve high-affinity inhibitors (S. Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives reveals characteristic features, such as twisted N-phenyl rings relative to the benzene ring of the phenylsulfonamide group. This molecular architecture is significant for understanding the compound's reactivity and interactions (M. Główka et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamide derivatives can be complex, including oxidative cross-coupling processes that involve cleavage of C−H bonds and production of novel compounds. Such reactions are crucial for the development of compounds with potential biological activities (M. Miura et al., 1998).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields. These properties are determined through detailed structural analysis and experimental measurements (Reham A. Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental for designing benzenesulfonamide derivatives with desired activities. Investigations into these properties involve both theoretical and experimental approaches to elucidate the mechanisms of action and potential applications (G. Mustafa et al., 2016).

Scientific Research Applications

  • Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone, including a compound closely related to N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, have shown excellent bioactivity against Ralstonia solanacearum and Gibberella zeae, exceeding that of commercial bactericides and fungicides (Zeng et al., 2016).

  • Celecoxib derivatives, including a compound structurally similar to N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Specifically, one derivative showed significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

  • Ruthenium(II) complexes derived from benzenesulfonamide, including derivatives of N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, have been used as catalysts for the transfer hydrogenation of ketones, displaying good catalytic activity (Dayan et al., 2013).

  • A series of benzenesulfonamides, closely related to N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, has been prepared and evaluated as membrane-bound phospholipase A2 inhibitors, demonstrating significant in vitro and in vivo effects in reducing the size of myocardial infarction in coronary occluded rats (Oinuma et al., 1991).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method.


Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds.


properties

IUPAC Name

N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O3S/c1-2-12-22-13-11-14-3-5-15(6-4-14)23-27(24,25)17-9-7-16(8-10-17)26-18(19,20)21/h3-10,22-23H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGQWSXZZQPZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

CAS RN

250266-51-4
Record name PNU-177864
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250266514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PNU-177864
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7LNB96B89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using procedure 4, 4-trifluoromethoxybenzenesulfonyl chloride was added to 2-(4-aminophenyl)ethyl-1-(tert-butoxycarbonyl)propylamine to give the title compound as a solid, m.p. 151-154° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-aminophenyl)ethyl-1-(tert-butoxycarbonyl)propylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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